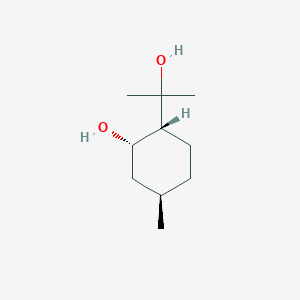
Neomenthoglycol
Übersicht
Beschreibung
Neomenthoglycol is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a derivative of menthol, a common flavoring agent found in various products such as toothpaste, chewing gum, and candy. Neomenthoglycol has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Applications in Gas Chromatography and Mass Spectrometry:
- In the context of gas chromatography and mass spectrometry, derivatives of menthols and menthoglycols, including neomenthoglycol, have shown promise. These derivatives facilitate better separation of stereoisomers and have been applied in the characterization of menthol isomers in mint oil. The study suggests that such derivatives, including neomenthoglycol, are suitable for analysis in combined gas chromatography-mass spectrometry, indicating its utility in detailed chemical analysis and research applications (Bournot et al., 1971).
Neotoma Paleoecology Database:
- While not directly related to neomenthoglycol, the Neotoma Paleoecology Database offers an example of how comprehensive data resources support interdisciplinary research in global change. This database consolidates various data types, including organic biomarkers, which could potentially encompass compounds like neomenthoglycol. Such databases are crucial for facilitating broad-scale studies and understanding environmental changes (Williams et al., 2018).
Eigenschaften
CAS-Nummer |
3564-95-2 |
|---|---|
Produktname |
Neomenthoglycol |
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |
InChI-Schlüssel |
LMXFTMYMHGYJEI-HLTSFMKQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@H](C1)O)C(C)(C)O |
SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
Kanonische SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
Andere CAS-Nummern |
92471-23-3 3564-95-2 |
Reinheit |
>95% |
Synonyme |
(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol; cis-p-Menthane-3,8-Diol; ; |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

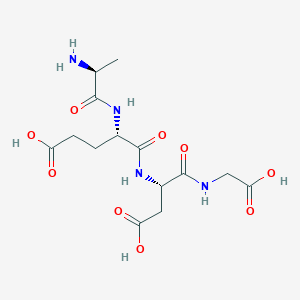

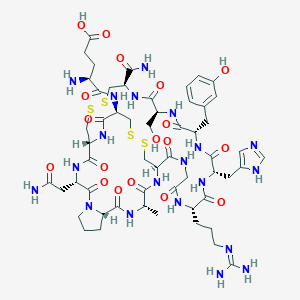
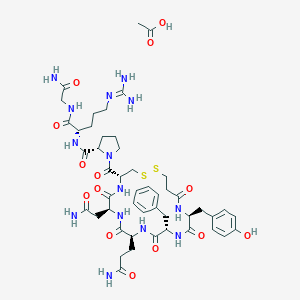
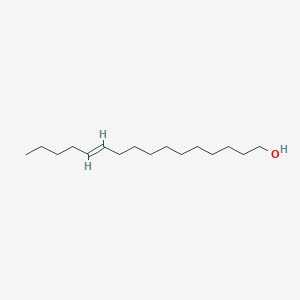






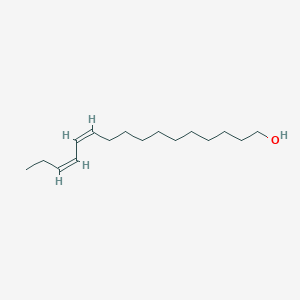

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)